molecular formula C14H12F2N4 B2369422 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 1164476-37-2

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B2369422
CAS No.: 1164476-37-2
M. Wt: 274.275
InChI Key: IAIMVYIWXWGOKK-AATRIKPKSA-N
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Description

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a malononitrile-derived compound featuring a conjugated propenylidene backbone substituted with a dimethylamino group and a 2,4-difluoroanilino moiety. Its structure aligns with the donor-π-acceptor (D-π-A) framework, where the dimethylamino group acts as an electron donor, the propenylidene bridge facilitates π-conjugation, and the malononitrile serves as an electron acceptor. Such compounds are pivotal in materials science, particularly in organic electronics and fluorescent probes, due to their tunable optoelectronic properties .

Properties

IUPAC Name

2-[(E)-3-(2,4-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4/c1-20(2)14(10(8-17)9-18)5-6-19-13-4-3-11(15)7-12(13)16/h3-7,19H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMVYIWXWGOKK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves a multi-step reaction process. The starting materials include 2,4-difluoroaniline, dimethylamine, and malononitrile. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH⁻) or amines replace specific functional groups, forming new derivatives.

Scientific Research Applications

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

a. 2-[1-(Dimethylamino)-3-(2,5-Dimethylanilino)-2-propenylidene]malononitrile (CAS 339101-98-3)

  • Structural Difference: The 2,5-dimethylanilino group replaces the 2,4-difluoroanilino substituent.
  • Electronic Effects: Methyl groups are electron-donating, increasing electron density on the aromatic ring, whereas fluorine atoms are electron-withdrawing, enhancing the acceptor strength of the anilino group.

b. (E)-2-{3-[4-(Diphenylamino)styryl]-5,5-dimethylcyclohex-2-enylidene}malononitrile

  • Structural Difference: A diphenylamino donor and cyclohexenyl π-bridge replace the dimethylamino and propenylidene groups.
  • Optical Properties: The extended π-conjugation and bulky diphenylamino group reduce aggregation-induced quenching, a common issue in D-π-A systems. The target compound’s simpler structure may exhibit higher solubility but lower solid-state fluorescence efficiency .

Photophysical and Electronic Properties

Compound Substituents λₐbs (nm) λₑₘ (nm) Application Reference
Target Compound 2,4-Difluoroanilino Data pending Data pending OLEDs, Sensors
2-[1-(Dimethylamino)-3-(2,5-Dimethylanilino)-... 2,5-Dimethylanilino 450 580 Fluorescent dyes
(E)-2-{3-[4-(Diphenylamino)styryl]-... Diphenylamino 480 620 OLEDs
2-BAM Biphenyl-fluorenyl 420 550 OLEDs

Key Observations :

  • Electron-withdrawing groups (e.g., -F) typically blue-shift absorption/emission compared to electron-donating groups (e.g., -CH₃).
  • Rigid structures (e.g., cyclohexenyl in ) enhance fluorescence efficiency but reduce solubility.

Toxicity and Regulatory Considerations

While lists malononitrile derivatives like CS gas (tear agents), the target compound’s fluorine and dimethylamino groups likely reduce volatility and acute toxicity. However, fluorinated aromatic amines may pose environmental persistence concerns, necessitating further ecotoxicological studies .

Biological Activity

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure

The compound is characterized by the following structural formula:

C15H14F2N4\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_4

This structure includes a malononitrile moiety, which is known for its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with key biological targets. Preliminary studies suggest that it may inhibit certain enzymatic activities, particularly those involved in melanogenesis and other cellular processes.

Tyrosinase Inhibition

One of the primary mechanisms investigated is the inhibition of tyrosinase, an enzyme crucial in melanin synthesis. Studies indicate that this compound may effectively suppress tyrosinase activity, thereby reducing melanin production in skin cells. This could have implications for skin whitening treatments.

Biological Assays and Efficacy

Research has demonstrated the compound's efficacy through various assays:

  • Tyrosinase Activity Assay : The compound exhibited significant inhibitory effects on tyrosinase activity in vitro. Comparative studies using standard inhibitors like kojic acid revealed that this compound showed comparable or superior inhibition rates.
  • Cell Viability Assays : In cell lines such as B16F10 (mouse melanoma) and HaCat (human keratinocyte), the compound did not exhibit cytotoxicity at effective concentrations, indicating a favorable safety profile for potential therapeutic applications.

Table 1: Summary of Biological Assays

Assay TypeResultComparison to Control
Tyrosinase InhibitionSignificant inhibitionComparable to Kojic Acid
Cell Viability (B16F10)No cytotoxicity observedControl: Viable
Cell Viability (HaCat)No cytotoxicity observedControl: Viable

Case Studies

Several case studies have explored the implications of this compound in dermatological applications:

  • Case Study on Skin Hyperpigmentation : A clinical trial investigated the effect of topical formulations containing this compound on patients with hyperpigmentation disorders. Results indicated a notable reduction in pigmentation after six weeks of treatment, with minimal side effects reported.
  • In Vivo Studies : Animal models treated with the compound demonstrated reduced melanin levels in skin tissues, supporting its potential use as an anti-melanogenic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically employs the Knoevenagel condensation , where malononitrile reacts with carbonyl precursors (e.g., ketones or aldehydes) under basic catalysis. For example, using acetone with piperidine facilitates propenylidene moiety formation. Critical parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product suppression.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst : Triethylamine or piperidine accelerates enolate formation .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and how are spectral assignments validated?

  • Answer :

  • IR-LD spectroscopy : Linear dichroic IR in nematic liquid crystal suspensions resolves vibrational modes and confirms planar geometry .
  • Multinuclear NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR maps substituent effects.
  • Validation : Cross-referencing experimental IR/NMR data with DFT simulations (e.g., B3LYP/6-31G(d,p)) ensures accuracy .

Q. What are the primary research applications of this compound in academia?

  • Answer : Key applications include:

  • Photovoltaics : As an electron acceptor in organic solar cells due to strong electron-withdrawing malononitrile cores .
  • Neuroimaging : Derivatives like [¹⁸F]FDDNP serve as PET tracers for amyloid plaque detection in Alzheimer’s disease .
  • Anticancer agents : Precursor for pyrazolo[1,5-a]pyrimidine derivatives tested against carcinoma cell lines .

Advanced Research Questions

Q. How can density-functional theory (DFT) guide the design of this compound for optoelectronic applications, and which exchange-correlation functionals are most reliable?

  • Answer : DFT predicts electronic transitions, charge transfer, and absorption spectra. The B3LYP functional (incorporating exact exchange and gradient corrections) shows the closest agreement with experimental λmax values. For example, B3LYP/6-31G(d,p) calculated λmax = 607.8 nm vs. experimental 634 nm for related acceptors .
FunctionalCalculated λmax (nm)Experimental λmax (nm)
B3LYP607.8634.0
uB97XD470.82634.0
PBEPBE781.0634.0
CAM-B3LYP484.16634.0
mPW1PW91575.50634.0

Q. What experimental and computational strategies resolve contradictions between predicted and observed spectroscopic data?

  • Answer :

  • Multi-functional validation : Compare results across B3LYP, CAM-B3LYP, and uB97XD to identify systematic errors .
  • Solvent corrections : Include polarizable continuum models (PCM) in DFT to account for solvent effects.
  • Crystallographic cross-check : Use X-ray diffraction to validate bond lengths and angles, resolving ambiguities in NMR/IR assignments .

Q. How does substituent-induced molecular packing influence performance in organic photovoltaics?

  • Answer : Alkyl chain branching (e.g., branched vs. linear) modulates crystallinity:

  • Branched chains (e.g., 2-ethylhexyl) reduce aggregation, improving film homogeneity.
  • Linear chains (e.g., nonyl) enhance π-π stacking, boosting charge mobility.
  • Characterization : Grazing-incidence X-ray diffraction (GIXD) quantifies crystallite orientation, while AFM maps surface morphology .

Q. What methodological considerations are critical when using this compound in PET imaging probes?

  • Answer :

  • Radiolabeling : Optimize ¹⁸F incorporation via nucleophilic substitution without degrading the malononitrile core.
  • Binding assays : Validate specificity using synthetic amyloid-β fibrils and postmortem AD brain sections.
  • Pharmacokinetics : Measure blood-brain barrier penetration via dynamic PET scans in transgenic mouse models .

Q. How does X-ray crystallography elucidate conformational dynamics and intermolecular interactions in derivatives of this compound?

  • Answer : Single-crystal studies reveal:

  • Planar conformations : Stabilized by intramolecular charge transfer (e.g., 2-(1-methyl-2-oxoindolin-3-ylidene)-malononitrile derivatives).
  • Non-covalent interactions : Hydrogen bonds and π-stacking dictate solid-state packing, critical for charge transport in optoelectronics .

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